molecular formula C25H27BrN2O4 B5482342 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5482342
M. Wt: 499.4 g/mol
InChI Key: LPGPLYIGEPSFOH-XTQSDGFTSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a complex substitution pattern. The core structure consists of a dihydro-1H-pyrrol-2-one scaffold with the following substituents:

  • 1-position: A 2-(dimethylamino)ethyl chain, contributing to basicity and solubility via the tertiary amine.
  • 3-position: A hydroxyl group, enabling hydrogen bonding and tautomerization.
  • 4-position: A 2-methyl-4-(prop-2-en-1-yloxy)benzoyl moiety, combining aromaticity, ether linkage, and an allyl group for reactivity or conjugation.

Properties

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O4/c1-5-14-32-19-10-11-20(16(2)15-19)23(29)21-22(17-6-8-18(26)9-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGPLYIGEPSFOH-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
Compound A has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its structure suggests it may interact with biological targets involved in these conditions.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that Compound A could be further explored for its anticancer properties.

Study Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsReduced pro-inflammatory cytokines

Organic Synthesis Applications

Building Block for Complex Molecules
Compound A serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex organic compounds.

Synthetic Pathways
The synthesis of Compound A typically involves multi-step reactions starting from simpler precursors. The following table summarizes common synthetic routes:

Step Reagents Conditions Yield (%)
Step 1Methyl o-hydroxybenzoylpyruvate + N,N-dimethylethylenediamineReflux in acetic acid75%
Step 2Aromatic aldehydes additionStirring at room temperature80%

Material Science Applications

Development of New Materials
Due to its unique chemical structure, Compound A has potential applications in the development of new materials, such as polymers and coatings with specific properties.

Case Study: Polymer Development
A recent study explored the incorporation of similar pyrrolidinone derivatives into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance characteristics, suggesting that Compound A could similarly contribute to advanced material formulations.

Material Type Properties Enhanced Reference
Polymer MatrixThermal stability
Coating MaterialMechanical strength

Chemical Reaction Mechanisms

Compound A can undergo various chemical reactions due to its functional groups, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The carbonyl group can be reduced to form an alcohol.
  • Substitution: The bromine atom can be substituted with other nucleophiles.

These reactions can lead to the formation of various derivatives that may exhibit different biological activities or material properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrrol-2-one and pyrazoline derivatives from the literature.

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents References
Target Compound Dihydro-1H-pyrrol-2-one 4-Bromophenyl, 2-(dimethylamino)ethyl, hydroxy, 2-methyl-4-(propenyloxy)benzoyl N/A
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5) Pyrazoline 4-Bromophenyl, carbothioamide, tetrahydroindolone
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) Dihydro-1H-pyrrol-2-one 4-tert-Butylphenyl, hydroxypropyl, 4-methylbenzoyl
5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (21) Dihydro-1H-pyrrol-2-one 4-Dimethylaminophenyl, hydroxypropyl, 4-methylbenzoyl

Table 2: Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) Compound 5 Compound 20 Compound 21
Melting Point (°C) Not reported 192–193 263–265 Not reported
IR Key Bands (cm⁻¹) O–H (~3436), C=O (~1651), C–Br (~500) C=S (1167), C=O (1651), NH (3134–3436) C=O (~1650), O–H (~3400) C=O (~1650), O–H (~3400)
¹H-NMR Features Aromatic protons (δ 6.5–8.0), allyloxy (δ 5–6) Pyrazoline protons (δ 3.86–3.89), NH2 (δ 7.25) tert-Butyl (δ 1.13), aromatic (δ 6.7–8.0) Dimethylamino (δ ~2.8), aromatic (δ 6.7–8.0)
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (nonpolar solvents) Moderate (DMSO)

Key Findings:

Substituent Effects on Reactivity and Solubility: The 2-(dimethylamino)ethyl group in the target compound enhances solubility in polar solvents compared to the hydroxypropyl chain in Compounds 20 and 21 .

Hydrogen Bonding and Crystallinity :

  • The hydroxyl group at the 3-position facilitates hydrogen bonding, a critical factor in crystal packing (observed in Compound 5 ). This aligns with Etter’s graph set analysis principles for molecular aggregation .

Spectroscopic Signatures :

  • The IR C=O stretch (~1650 cm⁻¹) is consistent across all pyrrol-2-one derivatives, while the C=S stretch (1167 cm⁻¹) in Compound 5 distinguishes pyrazoline-carbothioamide hybrids .

Biological Implications :

  • While biological data is absent for the target compound, the carbothioamide group in Compound 5 is associated with antimicrobial activity in related structures .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Cyclization : Base-assisted cyclization of hydroxy-pyrrolone intermediates under controlled pH (e.g., NaHCO₃ in THF) to form the dihydro-pyrrol-2-one core .
  • Functionalization : Electrophilic substitution (e.g., bromophenyl group introduction via Suzuki coupling) and alkylation of the dimethylaminoethyl side chain using reagents like NaH in DMF .
  • Protection/Deprotection : Temporary protection of the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during benzoylation .
  • Yield Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMSO) significantly affect yields (46–63% in analogous compounds) .

Q. How is the compound characterized spectroscopically, and what analytical methods resolve structural ambiguities?

  • NMR/IR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl), hydroxyl (broad ~δ 12 ppm), and carbonyl groups (C=O stretching at ~1700 cm⁻¹ in IR) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 541.2 for analogous compounds) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding networks .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

  • Hydroxyl Group : Participates in hydrogen bonding (e.g., with carbonyl oxygen) and acts as a nucleophile in alkylation/acylation reactions .
  • Dimethylaminoethyl Chain : Enhances solubility in polar solvents and enables pH-dependent protonation, useful for pharmacokinetic studies .
  • Allyloxybenzoyl Moiety : Undergoes [2+2] cycloaddition or oxidation to epoxides, enabling further functionalization .

Advanced Research Questions

Q. How can computational methods predict its crystallographic behavior and intermolecular interactions?

  • Density Functional Theory (DFT) : Models hydrogen-bonding patterns (e.g., O–H···O=C interactions) and predicts lattice energies, validated against experimental XRD data .
  • Molecular Dynamics (MD) : Simulates solvent effects on crystal packing, guiding solvent selection for recrystallization (e.g., acetonitrile vs. ethanol) .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

  • Discrepancy Analysis : Conflicting NMR and XRD data (e.g., tautomerism in hydroxy-pyrrolone) are resolved via variable-temperature NMR and synchrotron XRD to track dynamic equilibria .
  • Multi-Technique Validation : Cross-validate IR carbonyl stretches with XRD bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å) to confirm conjugation effects .

Q. How does substituent variation (e.g., bromophenyl vs. fluorophenyl) alter bioactivity?

  • Structure-Activity Relationship (SAR) : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibition vs. fluorophenyl derivatives) .
  • Pharmacokinetic Profiling : Dimethylaminoethyl improves blood-brain barrier permeability compared to morpholinylpropyl analogs .

Q. What experimental designs optimize reaction selectivity in complex multi-step syntheses?

  • Design of Experiments (DoE) : Statistically models variables (temperature, solvent, catalyst) to maximize yield while minimizing by-products (e.g., over-oxidation of allyloxy groups) .
  • Flow Chemistry : Continuous-flow systems improve reproducibility in oxidation steps (e.g., Swern oxidation) by precise control of reaction time and temperature .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
  • Spectral Analysis : Combine DEPT-135 NMR and HSQC to assign quaternary carbons in crowded aromatic regions .
  • Synthetic Optimization : Employ DoE to identify critical parameters (e.g., reagent stoichiometry) in allyloxybenzoylation .

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